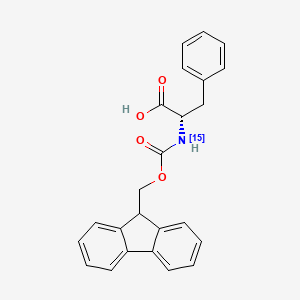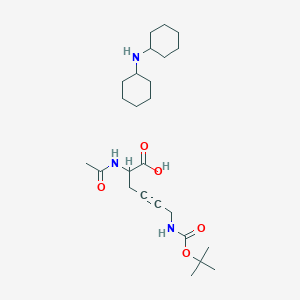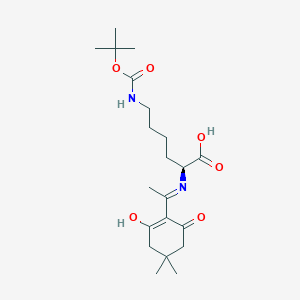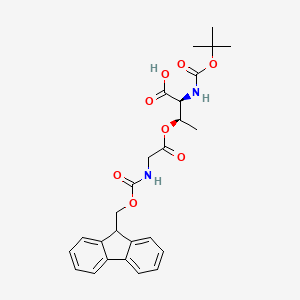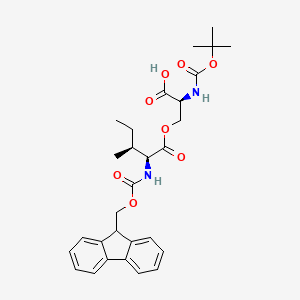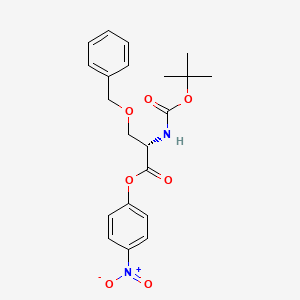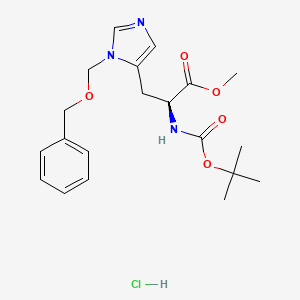
Boc-his(3-bom)-ome hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-his(3-bom)-ome hcl” is a chemical compound with the molecular formula C19H25N3O51. It is a derivative of the amino acid histidine, which is protected by a Boc (tert-butoxycarbonyl) group and a Bom (benzyloxymethyl) group1. This compound is typically used in peptide synthesis1.
Synthesis Analysis
The synthesis of “Boc-his(3-bom)-ome hcl” involves the protection of the histidine amino acid with the Boc and Bom groups1. The Boc group protects the alpha-amino group, while the Bom group protects the imidazole ring of histidine1. The exact synthesis process may vary depending on the specific requirements of the synthesis1.
Molecular Structure Analysis
The molecular structure of “Boc-his(3-bom)-ome hcl” consists of 19 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms1. The Boc group is attached to the alpha-amino group of histidine, and the Bom group is attached to the imidazole ring1.
Chemical Reactions Analysis
“Boc-his(3-bom)-ome hcl” is primarily used in peptide synthesis, where it reacts with other amino acids to form peptides1. The Boc and Bom protecting groups can be removed under specific conditions to reveal the original functional groups1.
Physical And Chemical Properties Analysis
“Boc-his(3-bom)-ome hcl” is a white powder with a molecular weight of 375.431. It has a melting point of 146 - 152 °C and an optical rotation of [a]D20 = 6 ± 2 º (C=1 in MeOH)1. It should be stored at 0 - 8 °C1.
科学的研究の応用
Peptide Synthesis and Modification
Compounds with Boc- (tert-butoxycarbonyl) protection are commonly used in peptide synthesis for protecting amino groups during the synthesis process. Boc-protected compounds allow for the selective deprotection of amino groups under mild acidic conditions without affecting other sensitive functional groups in the peptide chain. This selective deprotection is crucial for the step-wise construction of peptides, where the order of amino acid addition and the protection of reactive groups are carefully controlled to achieve the desired peptide sequence. Studies on the synthesis and activity of peptide analogs, such as those involving modifications at the central position of peptides or the synthesis of phytosteryl amino acid ester hydrochlorides, highlight the importance of Boc-protected intermediates in synthesizing bioactive peptides and derivatives with tailored properties for applications in healthcare and material sciences (Giordano et al., 2003) (Jia et al., 2019).
Material Science and Catalysis
In material science, Boc-protected compounds are utilized in the fabrication and modification of materials such as boron-doped ordered mesoporous carbon, which exhibits excellent electrochemical and capacitance performance due to its well-ordered mesoporous structure and high surface area. This demonstrates the role of Boc-protected intermediates in synthesizing materials with enhanced physical and chemical properties for applications in energy storage and conversion (Zhang et al., 2017).
Safety And Hazards
When handling “Boc-his(3-bom)-ome hcl”, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)2. If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator2.
将来の方向性
The future directions of “Boc-his(3-bom)-ome hcl” largely depend on the advancements in peptide synthesis and the discovery of new peptides with therapeutic potential. As a protected histidine derivative, it will continue to play a crucial role in the synthesis of histidine-containing peptides.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
特性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-his(3-bom)-ome hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

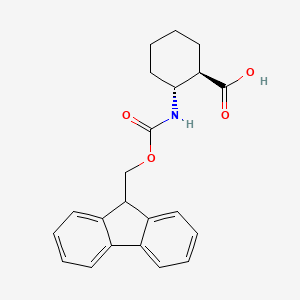
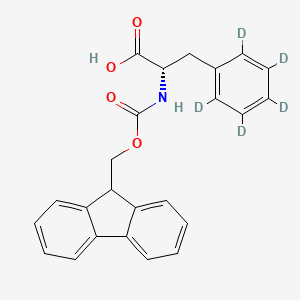
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
